molecular formula C11H14O2 B13601582 2-[(2-Ethoxyphenyl)methyl]oxirane CAS No. 62826-29-3

2-[(2-Ethoxyphenyl)methyl]oxirane

Cat. No.: B13601582
CAS No.: 62826-29-3
M. Wt: 178.23 g/mol
InChI Key: YNMIPOBEIANVDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane typically involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.

    Substitution reactions: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

    Oxidation and reduction: The phenyl ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate ring-opening reactions.

    Solvents: Dichloromethane and ethyl acetate are commonly used solvents for these reactions.

Major Products Formed

    Amines: Reaction with amines leads to the formation of β-amino alcohols.

    Alcohols: Reaction with alcohols results in the formation of β-hydroxy ethers.

    Esters: Reaction with carboxylic acids produces β-hydroxy esters.

Scientific Research Applications

2-[(2-Ethoxyphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(2-Propoxyphenyl)methyl]oxirane: Similar structure but with a propoxy group instead of an ethoxy group.

    2-[(2-Butoxyphenyl)methyl]oxirane: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

2-[(2-Ethoxyphenyl)methyl]oxirane is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

62826-29-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3

InChI Key

YNMIPOBEIANVDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2CO2

Origin of Product

United States

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